2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Lipophilicity Drug Design ADME Prediction

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 897554-62-0) is a substituted 2-phenylquinoline-4-carboxylic acid derivative with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol. The compound features a quinoline core bearing methyl substituents at the 6- and 8-positions, a 2,5-dimethoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 897554-62-0
Cat. No. B2942053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
CAS897554-62-0
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O)C
InChIInChI=1S/C20H19NO4/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-17(21-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3,(H,22,23)
InChIKeyWYQWKEJKMPVOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 897554-62-0): Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 897554-62-0) is a substituted 2-phenylquinoline-4-carboxylic acid derivative with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . The compound features a quinoline core bearing methyl substituents at the 6- and 8-positions, a 2,5-dimethoxyphenyl group at the 2-position, and a carboxylic acid at the 4-position. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% and is primarily utilized as a research intermediate and screening compound in drug discovery programs . The compound is classified as an irritant and is intended exclusively for research and laboratory use, not for human or animal therapeutic applications .

Why Generic 2-Phenylquinoline-4-carboxylic Acids Cannot Substitute for 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid


Within the 2-phenylquinoline-4-carboxylic acid chemotype, subtle structural modifications produce profound differences in molecular recognition, physicochemical properties, and biological activity profiles [1]. The 6,8-dimethyl substitution pattern on the quinoline scaffold distinguishes this compound from unsubstituted or mono-substituted analogs by increasing lipophilicity (calculated logP) and introducing steric constraints that directly influence target binding conformations . The 2,5-dimethoxyphenyl moiety further modulates electron density distribution on the aryl ring, affecting π-stacking interactions and hydrogen-bonding potential relative to analogs bearing different substitution patterns on the phenyl ring . These cumulative structural features mean that even close analogs within the 2-phenylquinoline-4-carboxylic acid family cannot be assumed to exhibit equivalent potency, selectivity, or pharmacokinetic behavior in biological assays, making informed, data-driven selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid vs. Closest Analogs


Enhanced Lipophilicity Drives Predicted Membrane Permeability Advantage Over the Non-Methylated Analog

The 6,8-dimethyl substitution on the quinoline core significantly increases calculated lipophilicity relative to the direct non-methylated analog 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS 485335-52-2). This increase in logP is consistent with the established additive contribution of aromatic methyl groups and is predicted to enhance passive membrane permeability, a critical parameter for intracellular target engagement .

Lipophilicity Drug Design ADME Prediction

KCNQ2/Q3 Potassium Channel Antagonist Activity with Defined CYP Selectivity Window

In automated patch clamp assays using CHO cells expressing human KCNQ2/Q3 heteromeric potassium channels, this compound demonstrated antagonist activity with an IC50 of 120 nM [1]. In parallel CYP inhibition profiling, the compound showed substantially weaker inhibition of CYP3A4 (IC50 = 3.90 μM) and CYP2D6 (IC50 = 19.9 μM), yielding selectivity ratios of approximately 33-fold and 166-fold respectively relative to the primary target [1]. This profile compares favorably to many tool compounds in the KCNQ channel space, where CYP inhibition often complicates in vivo interpretation.

Ion Channel Pharmacology CYP Inhibition Safety Screening

Distinct 2,5-Dimethoxy Substitution Pattern on the Phenyl Ring Confers Differential Electronic Properties vs. 3,4- or 4-Substituted Analogs

The 2,5-dimethoxy substitution on the pendant phenyl ring generates a distinct electronic profile compared to other dimethoxy regioisomers (e.g., 3,4-dimethoxy or 2,4-dimethoxy) commonly found in commercial quinoline-4-carboxylic acid libraries. The 2,5-pattern produces a unique resonance contribution where the 2-methoxy group exerts an ortho electronic effect while the 5-methoxy group contributes a meta electronic effect, resulting in a non-symmetric electron density distribution that influences π-stacking interactions with aromatic residues in target binding sites [1].

Structure-Activity Relationships Electronic Effects Medicinal Chemistry

The 6,8-Dimethylquinoline Scaffold Has Documented Antiparasitic Activity Distinct from Unsubstituted Quinoline-4-carboxylic Acids

Studies on 2-phenylquinoline-4-carboxylic acid series have demonstrated that methyl substitution on the quinoline core significantly modulates antiparasitic activity. In a study of twelve 2-phenylquinoline-4-carboxylic acid derivatives, compounds bearing alkyl substitution on the quinoline ring showed differential activity profiles against Plasmodium falciparum and Leishmania infantum, while the unsubstituted parent scaffold was inactive [1]. Although this specific compound was not directly tested in that study, the class-level evidence supports that the 6,8-dimethyl pattern is a critical determinant of biological activity in this chemotype.

Antiparasitic Activity Neglected Tropical Diseases Phenotypic Screening

Optimal Application Scenarios for 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 897554-62-0) Based on Differentiated Evidence


KCNQ2/Q3 Potassium Channel Probe in Ion Channel Drug Discovery Programs

With a demonstrated IC50 of 120 nM at KCNQ2/Q3 channels and a favorable selectivity window over CYP3A4 (33-fold) and CYP2D6 (166-fold), this compound is well-suited as a starting point for medicinal chemistry optimization of Kv7.2/Kv7.3 modulators targeting neurological indications including epilepsy and neuropathic pain . Its favorable CYP selectivity profile reduces confounding metabolic liability in early in vivo efficacy models compared to less selective KCNQ tool compounds.

Antiparasitic Screening Libraries for Neglected Tropical Disease Drug Discovery

Class-level SAR evidence demonstrates that alkyl-substituted 2-phenylquinoline-4-carboxylic acids exhibit antiparasitic activity against Plasmodium falciparum and Leishmania infantum, while the unsubstituted parent scaffold is inactive . The 6,8-dimethyl substitution pattern present in this compound aligns with the active chemotype, making it a rational inclusion in phenotypic screening cascades for malaria and leishmaniasis within neglected tropical disease drug discovery programs.

Structure-Activity Relationship (SAR) Expansion Around the 2-Phenylquinoline-4-carboxylic Acid Chemotype

The unique combination of 2,5-dimethoxyphenyl electronics and 6,8-dimethyl steric/lipophilic contributions makes this compound a valuable SAR probe for systematically dissecting the contributions of aryl substitution and quinoline core modification to target binding . Its well-defined purity (≥95-98% commercially) and commercial availability from multiple suppliers ensure reproducible SAR data generation [1].

Biophysical and Cellular Permeability Studies Leveraging Enhanced Lipophilicity

The predicted ~0.8 log unit increase in lipophilicity (AlogP ≈ 4.2) relative to the non-methylated analog 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (AlogP ≈ 3.4) positions this compound as a tool for investigating the relationship between lipophilicity and membrane permeability in the quinoline-4-carboxylic acid series . This information guides the design of analogs with optimized cellular penetration for intracellular targets.

Quote Request

Request a Quote for 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.